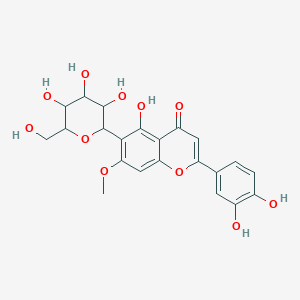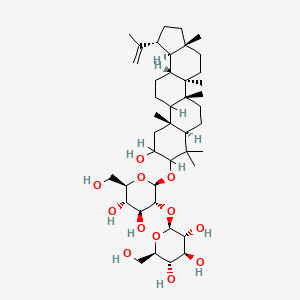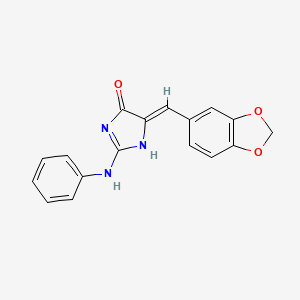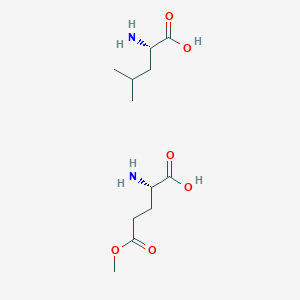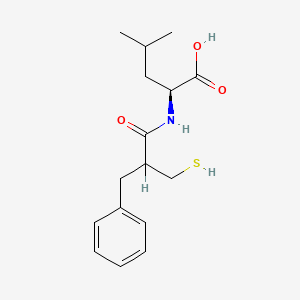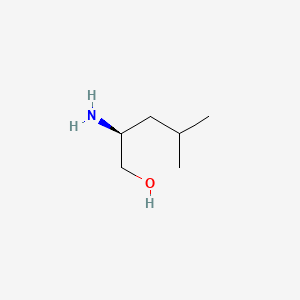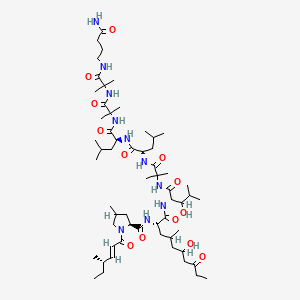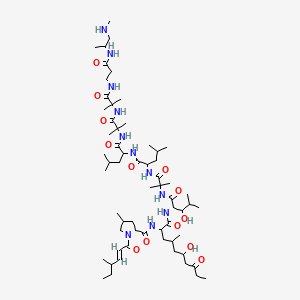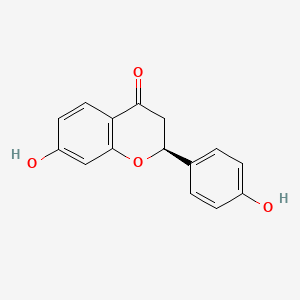
甘草查尔酮
描述
科学研究应用
作用机制
甘草次苷主要通过与雌激素受体相互作用发挥作用。 它作为雌激素受体的ERβ亚型选择性激动剂,在多种生理过程中发挥作用 . 此外,甘草次苷已被证明可以诱导NRF2的核易位并增加线粒体生物能量相关蛋白(如PGC-1α和TFAM)的水平 . 这些作用有助于其对线粒体功能障碍和相关疾病的保护作用 .
生化分析
Biochemical Properties
Liquiritigenin interacts with various enzymes, proteins, and other biomolecules. It has been shown to have antioxidant, anti-inflammatory, anti-viral, anti-diabetic, cytotoxic, skin-whitening and cholinergic activities . It also has a choleretic effect . Liquiritigenin,NADPH:oxygen oxidoreductase (hydroxylating, aryl migration) is an enzyme that uses liquiritigenin, O2, NADPH and H+ to produce 2,7,4’-trihydroxyisoflavanone, H2O, and NADP+ .
Cellular Effects
Liquiritigenin has been shown to have various effects on different types of cells and cellular processes. For instance, it has been found to inhibit lung squamous cell carcinoma (LSCC) cell viability and proliferation in a dose- and time-dependent manner . It also promotes G2/M cell cycle arrest, cell apoptosis, and loss of mitochondrial membrane potential .
Molecular Mechanism
Liquiritigenin exerts its effects at the molecular level through various mechanisms. It has been shown to reduce the levels of phosphorylated PI3K, AKT, and mTOR levels in LSCC cells . It also inhibits the TGF‑β1/Smad2 and AKT/ERK signaling pathways .
Temporal Effects in Laboratory Settings
The effects of liquiritigenin change over time in laboratory settings. For instance, it has been shown to inhibit LSCC cell viability and proliferation in a dose- and time-dependent manner
Dosage Effects in Animal Models
The effects of liquiritigenin vary with different dosages in animal models. For instance, oral administration of liquiritigenin has been shown to significantly reduce the arthritis index, arthritis score, inflammatory mediators level in serum in a collagen-induced arthritis model in rats .
Metabolic Pathways
Liquiritigenin is involved in various metabolic pathways. For instance, it has been shown to be metabolized by the gut microbiota into three main metabolites: phloretic acid (M3), resorcinol (M4), and M5 .
Transport and Distribution
Liquiritigenin is transported and distributed within cells and tissues. For instance, ABCG46 of the legume Medicago truncatula is an ABC-type transporter responsible for highly selective translocation of the phenylpropanoids, 4-coumarate, and liquiritigenin, over the plasma membrane .
Subcellular Localization
It is known that some members of the chalcone isomerase family, which includes enzymes that interact with liquiritigenin, localize to the nucleus and cytoplasm .
准备方法
化学反应分析
甘草次苷经历了几种类型的化学反应,包括氧化、还原和取代反应。 一个值得注意的反应涉及酶NADPH:氧氧化还原酶,该酶使用甘草次苷、O2、NADPH和H+生成2,7,4'-三羟基异黄烷酮、H2O和NADP+ . 这些反应中常用的试剂和条件包括氧气、NADPH和特定的酶 . 这些反应形成的主要产物通常是甘草次苷的羟基化衍生物 .
相似化合物的比较
属性
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURUXTVZLHCCNA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206493 | |
| Record name | Liquiritigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Liquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
MF101 promoted ERbeta, but not ERalpha, activation of an estrogen response element (ERE) upstream of the luciferase reporter gene. MF101 also selectively regulates transcription of endogenous genes through ERbeta. The ERbeta-selectivity was not due to differential binding, since MF101 binds equally to ERalpha and ERbeta. Fluorescence resonance energy transfer and protease digestion studies showed that MF101 produces a different conformation in ERalpha from ERbeta, when compared with the conformations produced by estradiol. The specific conformational change induced by MF101 allows ERbeta to bind to an ERE and recruit coregulatory proteins that are required for gene activation. MF101 did not activate the ERalpha-regulated proliferative genes, c-myc and cyclin D1, or stimulate MCF-7 breast cancer cell proliferation or tumor formation in a mouse xenograft model. | |
| Record name | MF101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05052 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
578-86-9 | |
| Record name | Liquiritigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liquiritigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-deoxyflavanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03601 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Liquiritigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIQUIRITIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T194LKP9W6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Liquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203 - 205 °C | |
| Record name | Liquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does liquiritigenin exert its anti-cancer effects?
A: Liquiritigenin has demonstrated anti-cancer effects in various studies. Research suggests it can inhibit tumorigenesis by inhibiting DNA methyltransferase (DNMT) activity and increasing breast cancer 1 (BRCA1) transcriptional activity in triple-negative breast cancer []. It has also shown inhibitory effects on colorectal cancer cell proliferation, invasion, and epithelial-to-mesenchymal transition by decreasing the expression of Runt-related transcription factor 2 (Runx2) and inactivating the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) signaling pathway [].
Q2: What is the role of liquiritigenin in protecting against oxidative stress?
A: Liquiritigenin displays potent antioxidant activity. In a study investigating its protective effect against methylglyoxal cytotoxicity in osteoblasts, liquiritigenin was found to reduce oxidative stress by increasing methylglyoxal detoxification via enhancement of glyoxalase I activity, and by improving mitochondrial function []. It also exhibited protection against cisplatin-induced nephrotoxicity by ameliorating mitochondrial dysfunction in a NRF2-dependent manner. This protection was linked to increased levels of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and transcription factor A, mitochondrial (TFAM), proteins involved in mitochondrial biogenesis [].
Q3: How does liquiritigenin interact with estrogen receptors?
A: Liquiritigenin has been identified as a selective estrogen receptor β (ERβ) agonist []. It displays a higher binding affinity for ERβ compared to ERα []. This selectivity is significant as ERβ activation is associated with alleviating menopausal symptoms with potentially fewer side effects compared to ERα activation [].
Q4: What is the molecular formula and weight of liquiritigenin?
A4: Liquiritigenin has the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol.
Q5: What spectroscopic data is available for liquiritigenin?
A: Various spectroscopic techniques have been employed to characterize liquiritigenin. Nuclear magnetic resonance (NMR) spectroscopy has been used to elucidate its structure and confirm its isolation from natural sources [, ]. Mass spectrometry (MS), often coupled with liquid chromatography, has been used extensively for its identification and quantification in biological samples [, , , ].
Q6: How is liquiritigenin metabolized in the body?
A: Liquiritigenin undergoes extensive phase II metabolism, primarily glucuronidation [, , ]. Five glucuronide metabolites have been identified in human liver microsomes, with UDP-glucuronosyltransferases (UGTs) 1A1 and 1A9 playing major roles in the formation of the most abundant conjugate []. This extensive metabolism contributes to its low bioavailability.
Q7: Has liquiritigenin shown efficacy in animal models of disease?
A: Yes, liquiritigenin has exhibited promising results in various animal models. In a rat model of carbon tetrachloride-induced liver injury, liquiritigenin protected the liver from damage. This protective effect was associated with the modulation of PGC-1α and its downstream genes []. It also showed a gastroprotective effect in a mouse model of indomethacin-induced ulcer. This effect was linked to its high distribution in the stomach and its ability to increase gastric mucous secretion []. In a C. elegans model of amyloid-β toxicity, liquiritigenin, along with extracts of Glycyrrhiza uralensis, significantly delayed paralysis [].
Q8: How do structural modifications of liquiritigenin affect its activity?
A: The presence and position of hydroxyl groups significantly influence the antioxidant activity of liquiritigenin and its derivatives []. Additionally, the presence of a sugar moiety, as seen in liquiritin, can impact its activity and bioavailability compared to its aglycone form, liquiritigenin [, ].
Q9: What analytical methods are used to quantify liquiritigenin?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is widely employed for the separation, identification, and quantification of liquiritigenin and its metabolites in various matrices [, , , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



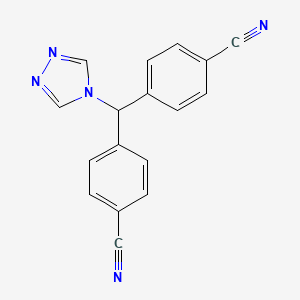
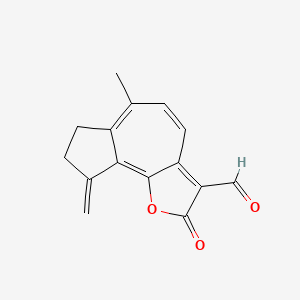
![[(3aS,4S,5R,6Z,10Z,11aR)-3a,4-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1674782.png)
